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molecular formula C12H9ClN2O B8572998 6-Chloro-4-phenylamino-pyridine-3-carbaldehyde

6-Chloro-4-phenylamino-pyridine-3-carbaldehyde

Cat. No. B8572998
M. Wt: 232.66 g/mol
InChI Key: NDXRAGINDLUUCH-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

MnO2 (39 g, 448 mmol) was added to a solution of (6-chloro-4-phenylamino-pyridin-3-yl)-methanol (13 g, 56 mmol) in CH2Cl2 (100 ml) and the mixture was stirred at RT overnight. The solids was removed by filtration and the filtrate was concentrated to give 6-chloro-4-(phenylamino)nicotinaldehyde (11 g, 86% yield). 1H-NMR (400 MHz, DMSO-d6): δ 10.18 (s, 1H), 9.99 (s, 1 H), 8.62 (s, 1 H), 7.49-7.31 (m, 5 H), 6.80 (s, 1 H).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
39 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:3]=1>C(Cl)Cl.O=[Mn]=O>[Cl:1][C:2]1[CH:3]=[C:4]([NH:10][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:5]([CH:8]=[O:9])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=CC(=C(C=N1)CO)NC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
39 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C=O)C(=C1)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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